molecular formula C13H13N3O2S B5745287 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide

3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5745287
M. Wt: 275.33 g/mol
InChI Key: WGIFGYJVEKZTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-acetamidobenzoyl chloride with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its potential anticancer properties, it is studied for its ability to inhibit the growth of cancer cells.

    Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The compound may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, in target organisms .

Comparison with Similar Compounds

3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer therapy.

    Tiazofurin: An antineoplastic drug with potential anticancer properties.

The uniqueness of this compound lies in its specific structure, which allows it to exhibit a broad range of biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-7-14-13(19-8)16-12(18)10-4-3-5-11(6-10)15-9(2)17/h3-7H,1-2H3,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIFGYJVEKZTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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